Cas no 147199-39-1 ((S)-N-Demethyl Dapoxetine)

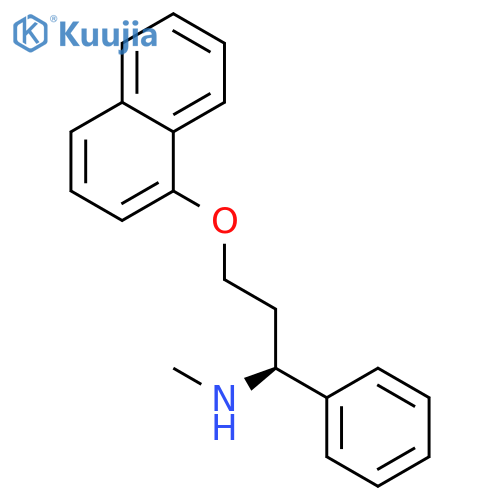

(S)-N-Demethyl Dapoxetine structure

商品名:(S)-N-Demethyl Dapoxetine

CAS番号:147199-39-1

MF:C20H21NO

メガワット:291.386845350266

CID:903731

(S)-N-Demethyl Dapoxetine 化学的及び物理的性質

名前と識別子

-

- (S)-N-Demethyl Dapoxetine

- (S)-N-methyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine

- (αS)-N-Methyl-α-[2-(1-naphthalenyloxy)ethyl]benzeneMethanaMine

-

(S)-N-Demethyl Dapoxetine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D230915-10mg |

(S)-N-Demethyl Dapoxetine |

147199-39-1 | 10mg |

$196.00 | 2023-05-18 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-391562-10 mg |

(S)-N-Demethyl Dapoxetine, |

147199-39-1 | 10mg |

¥2,708.00 | 2023-07-10 | ||

| TRC | D230915-250mg |

(S)-N-Demethyl Dapoxetine |

147199-39-1 | 250mg |

$ 3000.00 | 2023-09-08 | ||

| TRC | D230915-100mg |

(S)-N-Demethyl Dapoxetine |

147199-39-1 | 100mg |

$1533.00 | 2023-05-18 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-391562-10mg |

(S)-N-Demethyl Dapoxetine, |

147199-39-1 | 10mg |

¥2708.00 | 2023-09-05 |

(S)-N-Demethyl Dapoxetine 関連文献

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

-

Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

147199-39-1 ((S)-N-Demethyl Dapoxetine) 関連製品

- 119356-76-2(N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine)

- 119356-77-3(Dapoxetine)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量